

Technical Support Center: sc-365209 (Integrin α 4 Antibody)

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Compound of Interest

Compound Name: L-365209

Cat. No.: B1243476

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This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the successful use of the sc-365209 (Integrin α 4 (A-7)) antibody.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for the sc-365209 antibody?

The sc-365209 antibody should be stored at 4°C. It is critical that you DO NOT FREEZE this antibody.[1] Freezing can lead to denaturation and loss of activity. The antibody is stable for one year from the date of shipment when stored under these recommended conditions.[1]

Q2: What is the formulation of the sc-365209 antibody?

Each vial of sc-365209 contains 200 μ g of mouse monoclonal IgG2b kappa light chain in 1.0 ml of a solution containing Phosphate Buffered Saline (PBS), less than 0.1% sodium azide as a preservative, and 0.1% gelatin to stabilize the antibody.[1]

Q3: In which applications has the sc-365209 antibody been validated?

The Integrin α 4 (A-7) antibody is recommended for the detection of Integrin α 4 of human origin in the following applications: Western Blotting (WB), Immunoprecipitation (IP), Immunofluorescence (IF), Immunohistochemistry (including paraffin-embedded sections) (IHC(P)), and solid-phase ELISA.[1][2]

Q4: What are the suggested starting dilutions for each application?

The manufacturer provides recommended starting dilutions, which should be optimized for your specific experimental conditions.

Application	Starting Dilution	Dilution Range
Western Blotting (WB)	1:100	1:100 - 1:1000
Immunoprecipitation (IP)	1-2 µg per 100-500 µg of total protein	-
Immunofluorescence (IF)	1:50	1:50 - 1:500
Immunohistochemistry (IHC(P))	1:50	1:50 - 1:500
Solid Phase ELISA	1:30	1:30 - 1:3000

Q5: Are there any recommended positive controls for this antibody?

Yes, the following cell lysates are recommended as positive controls for Western Blotting: MOLT-4, Jurkat, or HeLa whole cell lysates.[\[1\]](#)

Q6: Is antigen retrieval necessary for IHC(P) with sc-365209?

Yes, for immunohistochemical staining of paraffin-embedded tissues, it is recommended to perform antigen retrieval using a sodium citrate buffer (pH 6.0) with heat treatment.[\[3\]](#)[\[4\]](#)

Storage and Stability Summary

Parameter	Specification	Source
Storage Temperature	4°C	[1]
Freezing	DO NOT FREEZE	[1]
Short-term Stability	Stable for one year from shipment date at 4°C	[1]
Long-term Storage	Store at 4°C as provided	[1]
Formulation	200 µg/ml in PBS with < 0.1% sodium azide and 0.1% gelatin	[1]

Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments using the sc-365209 antibody.

High Background Staining

Possible Cause	Recommended Solution
Primary antibody concentration too high	Decrease the concentration of the sc-365209 antibody. Titrate the antibody to find the optimal concentration that provides a strong signal with minimal background.
Insufficient blocking	Increase the blocking time or try a different blocking agent. Common blocking agents include 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST or PBST.
Inadequate washing	Increase the number and/or duration of wash steps to more effectively remove unbound antibodies.
Non-specific binding of secondary antibody	Run a control experiment without the primary antibody to check for non-specific binding of the secondary antibody. If background is observed, consider using a pre-adsorbed secondary antibody.

Weak or No Signal

Possible Cause	Recommended Solution
Improper antibody storage	Confirm that the antibody has been stored at 4°C and has not been frozen. Antibody activity may be compromised if storage conditions are not met.
Insufficient primary antibody	Increase the concentration of the sc-365209 antibody or increase the incubation time to allow for more effective binding.
Low target protein expression	Ensure that the cell lines or tissues being used express Integrin $\alpha 4$. Use the recommended positive controls (e.g., MOLT-4, Jurkat, or HeLa cell lysates) to verify the experimental setup.
Antigen retrieval issues (IHC)	For IHC(P), ensure that antigen retrieval has been performed effectively using heat and sodium citrate buffer (pH 6.0) as recommended. [3] [4]
Inactive secondary antibody or detection reagents	Verify the activity of the secondary antibody and detection reagents using appropriate controls.

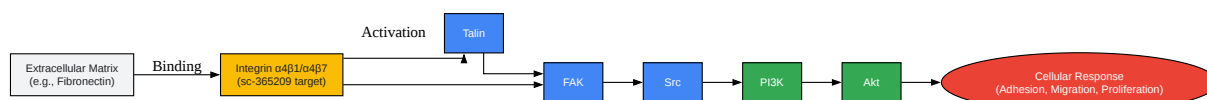
Non-Specific Bands (Western Blot)

Possible Cause	Recommended Solution
Primary antibody concentration too high	Reduce the concentration of the sc-365209 antibody.
Protein degradation	Prepare fresh cell or tissue lysates using protease inhibitors to prevent protein degradation.
Post-translational modifications	The target protein may have various post-translational modifications that can result in bands of different molecular weights.

Experimental Protocols & Visualizations

General Integrin Signaling Pathway

Integrins are cell surface receptors that mediate cell-matrix and cell-cell adhesion. Upon ligand binding, they trigger intracellular signaling cascades that influence cell proliferation, survival, and migration.

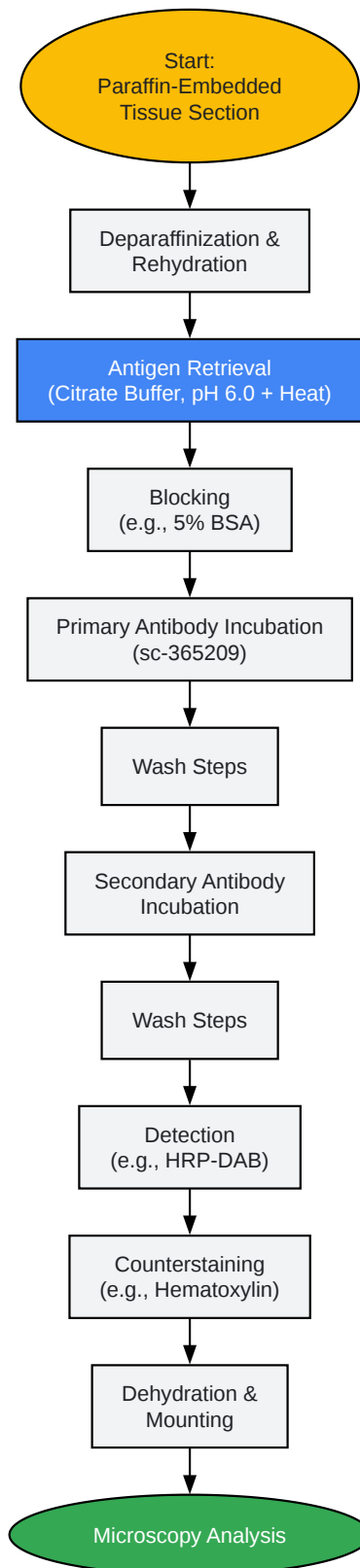


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Caption: Simplified Integrin α4 signaling pathway.

Immunohistochemistry (IHC-P) Workflow

A typical workflow for staining paraffin-embedded tissue sections with the sc-365209 antibody.

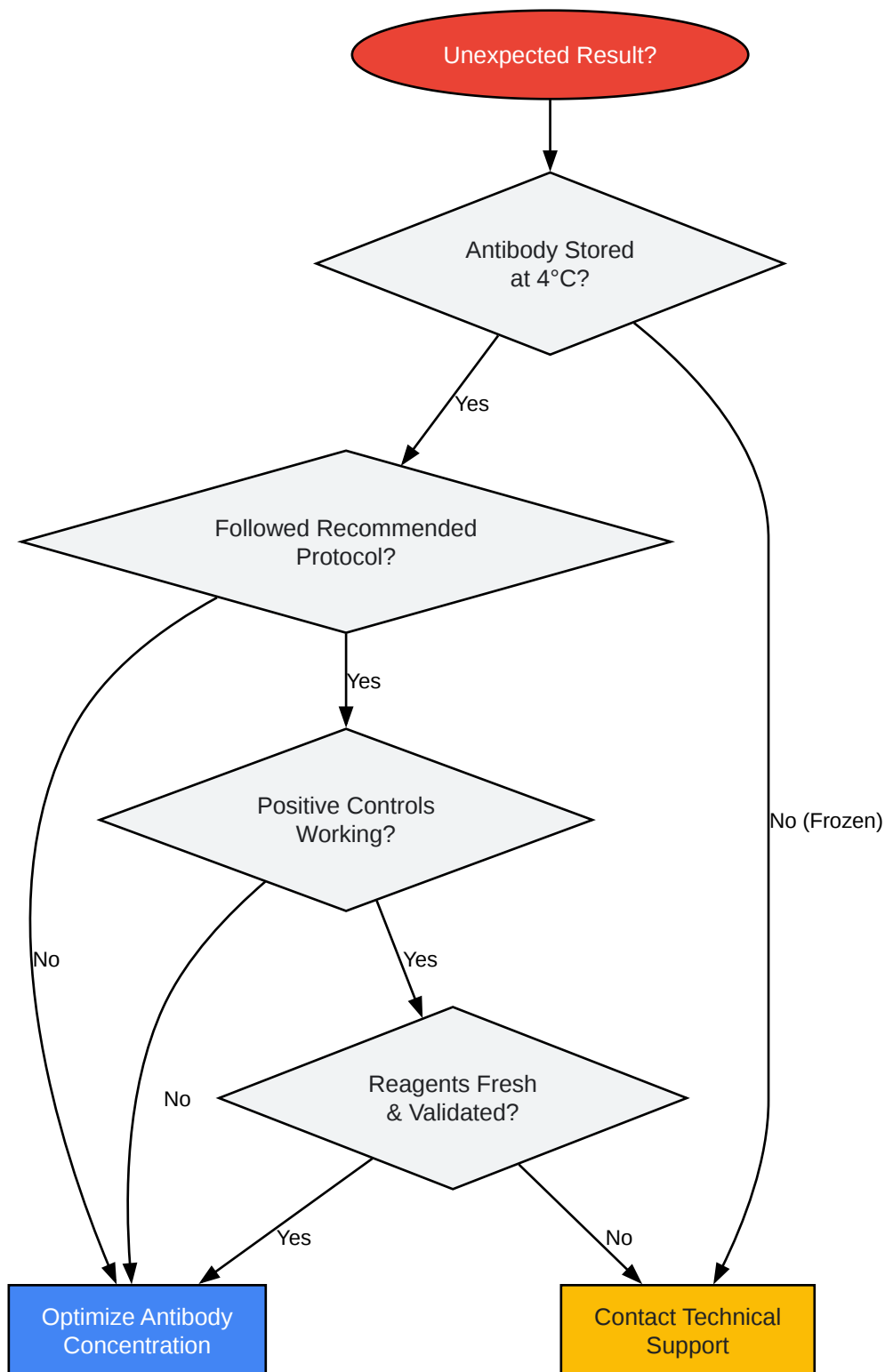


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Caption: Immunohistochemistry workflow for sc-365209.

Troubleshooting Logic Flow

A logical approach to troubleshooting common experimental issues.



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Caption: Logical flow for troubleshooting antibody issues.

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